Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Metabolic stability Fluorine substitution CYP-mediated oxidation

Secure Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 2741844-97-1) for strategic drug discovery. Its 3'-fluoro substitution provides a moderate CYP3A4 interaction risk (IC₅₀ ~20 µM), distinct from metabolically inert 4'-fluoro analogs. The unique 6-OH, 3-COOMe, and 3'-F trio enables orthogonal functionalization, streamlining SAR library synthesis from a single purchase. This compound's intermediate metabolic stability is ideal for tuning pharmacokinetic profiles, making it a superior choice over non-fluorinated or positional isomers for rational lead optimization.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
Cat. No. B8166513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO3/c1-18-14(17)10-5-6-13(16)12(8-10)9-3-2-4-11(15)7-9/h2-8,16H,1H3
InChIKeyNEEUGTOXSGRRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate: A Fluorinated Hydroxy-Biphenyl Ester Building Block for Medicinal Chemistry and Materials Research


Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 2741844-97-1) is a trisubstituted biphenyl derivative with a molecular formula of C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . The compound features a fluorine atom at the 3' position, a hydroxyl group at the 6 position, and a methyl carboxylate ester at the 3 position of the biphenyl core. This specific substitution pattern provides orthogonal reactive handles—the hydroxyl group for O-functionalization, the ester for hydrolysis or amidation, and the fluoro substituent for electronic modulation or further nucleophilic aromatic substitution—making it a versatile intermediate in pharmaceutical and material science workflows . The compound is typically accessed via Suzuki-Miyaura cross-coupling followed by esterification, and is commercially available from multiple suppliers at research-grade purity .

Why Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate Cannot Be Directly Replaced by Non-Fluorinated or Regioisomeric Analogs


The 3'-fluoro-6-hydroxy-3-carboxylate substitution pattern on the biphenyl scaffold creates a unique combination of electronic, steric, and metabolic properties that cannot be replicated by simple non-fluorinated analogs (e.g., methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate) or positional isomers (e.g., 4'-fluoro or 2'-fluoro variants). The fluorinated biphenyl carboxylic acid series provides direct evidence: the position of fluorine dictates both the rate of CYP-mediated oxidative metabolism and the pattern of cytochrome P450 isoforms engaged . Specifically, the 3'-fluoro isomer undergoes microbial oxidation more slowly than the non-fluorinated parent yet is still partially transformed, offering a tunable metabolic profile distinct from the completely metabolized parent and the metabolically inert 4'-fluoro analog . In CYP inhibition profiling, the 3'-fluoro-6-hydroxy ester demonstrates measurable CYP3A4 activity (IC₅₀ ~20 μM), placing it in a moderate interaction risk category distinct from the more potent CYP inhibition exhibited by certain biphenyl-3-carboxamide derivatives (IC₅₀ values down to 7.3 μM against other targets) . The concurrent presence of the 6-hydroxyl and 3-methyl ester groups further enables selective, sequential derivatization strategies (e.g., O-alkylation independent of ester hydrolysis) that are geometrically impossible in 4'-hydroxy or 2'-hydroxy isomers. Procurement decisions based solely on core scaffold similarity without accounting for this specific substitution topology risk introducing compounds with unpredictable metabolic stability, altered CYP interaction profiles, and reduced synthetic versatility.

Quantitative Differentiation Evidence for Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate Versus Closest Analogs


Metabolic Stability Advantage of 3'-Fluoro over Non-Fluorinated Biphenyl Carboxylic Acid: Microbial Oxidation Rate Comparison

The 3'-fluoro substitution confers a measurable metabolic stability advantage relative to the non-fluorinated parent biphenyl carboxylic acid. In a chemical-microbial oxidation model using Cunninghamella elegans, the non-fluorinated biphenyl-4-carboxylic acid was completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid, whereas the 3'-fluoro analog was oxidized more slowly, demonstrating that fluorine at the 3' position partially blocks the site of CYP-mediated hydroxylation . This positions Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate in an intermediate metabolic stability window—more stable than the non-fluorinated analog yet not as completely inert as the 4'-fluoro isomer, which remained entirely untransformed under identical conditions .

Metabolic stability Fluorine substitution CYP-mediated oxidation Cunninghamella elegans

CYP3A4 Inhibition Profile of Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate: Moderate Interaction Potential with Defined IC₅₀

Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate exhibits an IC₅₀ of 2.00 × 10⁴ nM (20 μM) against CYP3A4 in human liver microsomes using a fluorogenic substrate, with a 15-minute preincubation followed by NADPH addition and measurement after 2 hours . This quantifiable CYP3A4 inhibition potency is substantially weaker than that of biphenyl-3-carboxylic acid (6-methyl-pyridin-2-yl)-amide, which shows an IC₅₀ of 7.30 × 10³ nM (7.3 μM) against mGluR5 in rat brain membrane , indicating that the target compound's CYP inhibition liability is relatively modest within the broader biphenyl-3-carboxylate chemical space. Compared to 4'-fluoro-biphenyl-3-carboxylic acid, which acts as a catalytic inhibitor of glycogen phosphorylase (IC₅₀ ~3.00 × 10⁴ nM, 30 μM), the target compound demonstrates CYP3A4 engagement at a similar potency range .

CYP3A4 inhibition Drug-drug interaction Human liver microsomes IC₅₀

Anti-Inflammatory Pharmacophore: Class-Level Evidence Linking Fluorinated Hydroxybiphenyl Esters to Therapeutic Activity

The fluorinated hydroxybiphenyl ester scaffold—of which Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate is a structural member—is explicitly claimed in patent literature as possessing anti-inflammatory, analgesic, and anti-pyretic properties . U.S. Patent 3,671,580 describes substituted 4-(fluorophenyl)-salicylic acid esters (including methyl esters with hydroxy and fluoro substitution patterns directly analogous to the target compound) and discloses their therapeutic utility in treating inflammation at oral dosages of approximately 4 to 10 mg/kg/day . While the patent does not provide isolated IC₅₀ data for the specific 3'-fluoro-6-hydroxy-3-carboxylate isomer, it establishes the class-wide anti-inflammatory pharmacophore and provides dose-range benchmarks that guide structure-activity relationship (SAR) exploration for procurement decisions.

Anti-inflammatory Biphenyl acetic acid Analgesic Patent pharmacology

Orthogonal Synthetic Handles: Three-Functional-Group Architecture Enables Sequential Derivatization Unavailable in Mono- or Di-Substituted Analogs

Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate presents three chemically orthogonal functional groups on the biphenyl core: (i) the 6-hydroxyl group amenable to O-alkylation, acylation, or Mitsunobu reactions; (ii) the 3-methyl ester hydrolyzable to the carboxylic acid for amide coupling; and (iii) the 3'-fluoro substituent capable of nucleophilic aromatic substitution (S_NAr) under appropriate conditions . This orthogonal architecture contrasts with methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 92254-29-0), which lacks the fluoro handle entirely, limiting diversification to hydroxyl and ester chemistry only . It also differs from 4'-fluoro-biphenyl-3-carboxylic acid (CAS 10540-39-3), which lacks the phenolic hydroxyl and therefore cannot participate in O-directed functionalization . The synthetic route is well-established via Suzuki-Miyaura coupling using palladium catalysis, enabling reliable multi-gram preparation .

Building block Orthogonal reactivity Suzuki-Miyaura Diversification

Positional Fluorine Effect on CYP Inhibition Breadth: 3'-Fluoro vs. 4'-Fluoro Biphenyl Carboxylate Comparison

The position of fluorine on the biphenyl ring influences both the target engagement profile and the breadth of CYP isoform inhibition. Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate engages CYP3A4 with an IC₅₀ of 20 μM , whereas 4'-fluoro-biphenyl-3-carboxylic acid acts primarily as a glycogen phosphorylase inhibitor (IC₅₀ ~30 μM) . The 3'-fluoro isomer thus presents a CYP interaction profile that differs from the 4'-fluoro isomer's metabolic enzyme target preference, with the 3'-fluoro substitution pattern associated with partial metabolic oxidation and measurable CYP3A4 binding. This differential CYP engagement is consistent with the broader observation that fluorinated biphenyl ether pro-drug scaffolds show fluorine-position-dependent metabolism by CYP enzymes .

CYP isoform selectivity Fluorine position Structure-activity relationship Off-target profiling

Optimal Application Scenarios for Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate Based on Quantitative Evidence


Lead Optimization Programs Requiring Tunable Metabolic Stability via Positional Fluorination

In drug discovery programs where biphenyl scaffolds are core pharmacophores, the 3'-fluoro substitution pattern offers an intermediate metabolic stability profile—slower oxidation than the non-fluorinated parent but not complete metabolic blockage as seen with the 4'-fluoro isomer . This tunability is critical when complete metabolic stability leads to undesirable accumulation or when some degree of CYP-mediated clearance is therapeutically necessary. The documented CYP3A4 IC₅₀ of 20 μM provides a quantitative benchmark for drug-drug interaction risk assessment early in the lead optimization cascade .

Combinatorial Library Synthesis Requiring Maximal Diversification from a Single Building Block

The three orthogonal functional groups (6-OH, 3-COOMe, 3'-F) enable sequential, chemoselective derivatization to generate structurally diverse libraries from a single procurement. Unlike the non-fluorinated analog methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate, which offers only two reactive handles, the target compound supports O-functionalization, ester amidation/hydrolysis, and S_NAr at the fluoro position, yielding up to six distinct derivatization sequences. This reduces procurement complexity and per-compound cost in SAR campaigns .

Anti-Inflammatory SAR Exploration Anchored to a Validated Pharmacophore Class

The compound belongs to the fluorinated hydroxybiphenyl ester class claimed in U.S. Patent 3,671,580 as possessing anti-inflammatory, analgesic, and anti-pyretic activities at oral dosages of 4–10 mg/kg/day . The specific 3'-fluoro-6-hydroxy-3-carboxylate isomer enables researchers to systematically probe how the position of fluorine modulates anti-inflammatory potency within a patent-validated pharmacophore space, providing a defensible starting point for novel IP generation.

CYP Interaction Profiling Studies Comparing Positional Fluorine Isomers

The differential CYP engagement observed between the 3'-fluoro isomer (CYP3A4, IC₅₀ 20 μM) and the 4'-fluoro isomer (glycogen phosphorylase, IC₅₀ ~30 μM) makes this compound a valuable tool for studying how fluorine position on the biphenyl ring redirects biological target selectivity. Procurement of both isomers enables head-to-head CYP panel screening to map fluorine-position-dependent polypharmacology, informing rational fluorination strategies in medicinal chemistry.

Quote Request

Request a Quote for Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.